Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 239.31 g/mol
- CAS Number : 1219827-56-1
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in inflammatory processes and cell death pathways. Notably, it has been evaluated for its ability to modulate the NLRP3 inflammasome, which plays a crucial role in the regulation of inflammatory responses.
Key Mechanisms:
- NLRP3 Inhibition : Recent studies have demonstrated that derivatives of piperidine compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages. This inhibition is critical in managing inflammatory diseases where IL-1β is a key cytokine involved in the inflammatory response .
- Caspase Activation : The compound's ability to modulate caspase activity has implications for its role in apoptosis and pyroptosis, contributing to the understanding of how it can influence cell death pathways .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Cell Lines Used : Human macrophage-like THP-1 cells were differentiated and stimulated with lipopolysaccharide (LPS) and ATP to promote NLRP3 expression.
- Dosage and Treatment : Cells were treated with varying concentrations (0.1–50 µM) of the compound to assess its effects on pyroptosis and IL-1β release.
Results Summary
Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
---|---|---|
10 | 24.9 ± 6.3 | 19.4 ± 0.4 |
50 | 29.1 ± 4.8 | Increased inhibition observed |
These results indicate a concentration-dependent effect on both pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent .
Study on Inflammasome Modulation
In a study focused on inflammasome modulation, this compound was tested alongside other benzo[d]imidazole derivatives. The findings revealed that while some derivatives exhibited significant inhibition of NLRP3 activity, this compound showed promising results as well, particularly in reducing IL-1β levels in stimulated macrophages .
Cytotoxicity Assessment
The cytotoxic effects were evaluated using an MTT assay after treatment with increasing concentrations for 72 hours. The results indicated that while some cytotoxicity was observed at higher concentrations, the compound retained significant anti-inflammatory activity at lower doses, making it a candidate for further development .
Properties
IUPAC Name |
tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUBRRBXSQEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621270 | |
Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-43-3 | |
Record name | 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163210-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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